![molecular formula C10H12ClN3O B1448444 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride CAS No. 1461709-33-0](/img/structure/B1448444.png)
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride
Overview
Description
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride, commonly known as MOMA, is an organic compound of the oxadiazole class. It is a white crystalline solid, soluble in water and ethanol, and has a melting point of 153-155°C. MOMA is widely used in scientific research due to its diverse range of applications, from its use as a reagent in organic synthesis to its ability to act as a pharmacological agent.
Scientific Research Applications
Drug Discovery
1,2,4-Oxadiazole derivatives have been used in drug discovery due to their unique bioisosteric properties and a wide spectrum of biological activities . They serve as a perfect framework for novel drug development .
Pharmaceutical Industry
These compounds have found applications in the pharmaceutical industry. The interest in 1,2,4-oxadiazoles’ biological application has doubled in the last fifteen years .
Synthetic Organic Chemistry
1,2,4-Oxadiazoles have been used in synthetic organic chemistry as precursors for generating other heterocyclic and acyclic compounds via thermal and photochemical ring cleavages .
Materials Chemistry
In materials chemistry, 1,2,4-oxadiazoles have been used due to their stability and reactivity .
Scintillating Materials
1,2,4-Oxadiazoles have been used in the production of scintillating materials .
Dyestuff Industry
These compounds have also found applications in the dyestuff industry .
properties
IUPAC Name |
4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-7-12-10(14-13-7)6-8-2-4-9(11)5-3-8;/h2-5H,6,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXFUNGGYGTBQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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